3-acetyl-4-[(4-chlorophenyl)sulfanyl]-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione
Description
This compound (CAS: 339022-63-8) is a thiophene-1,1-dioxide derivative characterized by a 3-acetyl substituent and a 4-(4-chlorophenyl)sulfanyl group. Its molecular formula is C₁₂H₁₁ClO₃S₂, with a molecular weight of 302.80 g/mol . The thiophene-1,1-dioxide core imparts unique electronic properties due to the electron-withdrawing sulfone group, while the acetyl and 4-chlorophenylsulfanyl substituents influence reactivity and intermolecular interactions. This structure is synthesized via palladium-catalyzed cross-coupling reactions, as described for analogous thiophene-1,1-dioxides in heterocyclic chemistry .
Properties
IUPAC Name |
1-[4-(4-chlorophenyl)sulfanyl-1,1-dioxo-2,5-dihydrothiophen-3-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClO3S2/c1-8(14)11-6-18(15,16)7-12(11)17-10-4-2-9(13)3-5-10/h2-5H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWWXVRCMLNTSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(CS(=O)(=O)C1)SC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-acetyl-4-[(4-chlorophenyl)sulfanyl]-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione (CAS No. 339022-63-8) is a thiophene derivative that has garnered attention for its potential biological activities. This compound features a unique structure that includes a chlorophenyl sulfanyl group, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, including its antibacterial, anticancer, and enzyme inhibition effects, supported by various studies and data.
Molecular Formula : C12H11ClO3S2
Molecular Weight : 302.80 g/mol
Structure : The compound contains a thiophene ring with an acetyl and a chlorophenyl sulfanyl substituent, contributing to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C12H11ClO3S2 |
| Molecular Weight | 302.80 g/mol |
| CAS Number | 339022-63-8 |
| Physical Form | Solid |
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. A study demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The compound's effectiveness was assessed through minimum inhibitory concentration (MIC) tests.
Anticancer Activity
The compound has shown potential as an anticancer agent in preliminary studies. For instance, derivatives of thiophene compounds were evaluated for their cytotoxic effects on cancer cell lines. In one study, specific derivatives displayed IC50 values indicating effective inhibition of cell proliferation in colon carcinoma (HCT-116) and breast cancer (T47D) cell lines.
Enzyme Inhibition
Research has highlighted the compound's ability to inhibit key enzymes involved in various metabolic processes. Notably:
- Acetylcholinesterase (AChE) : Compounds related to this structure have been identified as potent AChE inhibitors, which could have implications for treating neurodegenerative diseases.
- Urease Inhibition : The compound exhibited strong urease inhibitory activity with IC50 values significantly lower than the reference standard thiourea, suggesting its potential as a therapeutic agent in treating urease-related conditions.
Table 2: Biological Activity Summary
| Activity Type | Test Organism/Cell Line | IC50/Effectiveness |
|---|---|---|
| Antibacterial | Salmonella typhi | Moderate to strong |
| Bacillus subtilis | Moderate to strong | |
| Anticancer | HCT-116 (Colon Carcinoma) | IC50 = 6.2 μM |
| T47D (Breast Cancer) | IC50 = 27.3 μM | |
| Enzyme Inhibition | AChE | Potent |
| Urease | IC50 = 2.14 µM |
Study on Antibacterial Properties
A study published in the Brazilian Journal of Pharmaceutical Sciences evaluated various thiophene derivatives for their antibacterial activity. The results indicated that the presence of the chlorophenyl group significantly enhanced the antibacterial properties against Gram-positive and Gram-negative bacteria .
Study on Anticancer Effects
In another investigation published in the journal Pharmacology, researchers synthesized several thiophene derivatives and tested them against cancer cell lines. The results revealed that certain compounds exhibited promising cytotoxicity, suggesting that modifications to the thiophene structure could lead to more effective anticancer agents .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 3-acetyl-4-[(4-chlorophenyl)sulfanyl]-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione exhibit antimicrobial properties. For instance, thiazolidinone derivatives have shown effectiveness against various bacterial strains. The incorporation of a chlorophenyl group enhances the compound's lipophilicity, potentially improving its ability to penetrate microbial membranes .
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory activity. Thiophene derivatives have been studied for their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This could make this compound a candidate for developing new anti-inflammatory drugs .
Anticancer Potential
Thiophene-based compounds are being investigated for their anticancer properties. Preliminary studies suggest that modifications to the thiophene ring can lead to enhanced cytotoxicity against cancer cell lines. The presence of the chlorophenyl group may also contribute to this activity by altering the compound's interaction with cellular targets .
Organic Electronics
The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics. Research has shown that compounds like this compound can be used in the fabrication of organic semiconductors and photovoltaic devices. Their ability to form stable thin films is advantageous for developing flexible electronic devices .
Coatings and Polymers
Due to their chemical stability and resistance to degradation, thiophene derivatives are being explored as additives in coatings and polymers. They can enhance the mechanical properties and weather resistance of materials used in various industrial applications .
Synthesis and Characterization
A study published in Molbank details the synthesis of related thiazolidinone derivatives using similar methodologies applicable to this compound. The synthesis involved condensation reactions followed by cyclization processes that could be adapted for this compound . Characterization techniques such as NMR and IR spectroscopy were employed to confirm the structure and purity of synthesized compounds.
Biological Evaluation
In a recent investigation into the biological activity of thiophene derivatives, compounds were evaluated for their antimicrobial efficacy against specific pathogens. The results indicated significant inhibition rates when tested against Gram-positive bacteria, suggesting that this compound could be developed into a therapeutic agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key structural analogues of the target compound, focusing on substituents, molecular properties, and synthetic pathways:
Electronic and Reactivity Comparisons
- Sulfanyl vs. Sulfonyl Groups : The sulfanyl (S) group in the target compound is less electron-withdrawing than the sulfonyl (SO₂) group in its methylphenyl analogue, leading to differences in aromatic electrophilic substitution reactivity .
- Chlorophenyl vs. Methylphenyl : The 4-chlorophenyl group increases lipophilicity and may enhance intermolecular interactions (e.g., halogen bonding) compared to the methyl-substituted analogue, which is more sterically bulky .
- Core Saturation : The tetrahydro derivative (CAS: 15507-87-6) has a saturated thiophene ring, reducing conjugation and increasing flexibility compared to the dihydro core of the target compound .
Crystallographic and Validation Tools
Structural validation of these compounds relies on tools like SHELXL (for refinement) and ORTEP (for visualization), which are critical for confirming stereochemistry and hydrogen-bonding patterns . The target compound’s planar thiophene-1,1-dioxide core facilitates π-stacking, whereas saturated analogues exhibit different packing motifs .
Research Implications
- Material Science : Thiophene-1,1-dioxides are explored for conductive polymers; the acetyl group in the target compound could modulate charge transport properties .
Q & A
Q. Q1. What are the recommended methods for determining the crystal structure of 3-acetyl-4-[(4-chlorophenyl)sulfanyl]-2,5-dihydro-1H-1λ⁶-thiophene-1,1-dione?
A: Use single-crystal X-ray diffraction (SC-XRD) with refinement via SHELXL . Key steps:
- Data collection : Optimize crystal mounting to minimize radiation damage.
- Refinement : Apply anisotropic displacement parameters for non-H atoms; use restraints for disordered regions. Validate geometry with ORTEP-III .
- Validation : Check for consistency in bond lengths (e.g., C–S bonds: 1.74–1.82 Å) and angles (e.g., tetrahedral S–C–C: ~109.5°) using WinGX .
Q. Q2. How can hydrogen bonding patterns be analyzed in this compound?
A: Apply graph set analysis to categorize intermolecular interactions:
- Descriptors : Use designators like for dimeric motifs or for chains.
- Tools : Generate hydrogen-bonding tables via Mercury (CCDC) or PLATON .
- Experimental : Confirm weak H-bonds (e.g., C–H···O) using low-temperature (<150 K) SC-XRD data to reduce thermal motion artifacts .
Advanced Research Questions
Q. Q3. How can researchers optimize synthetic routes to minimize byproducts in the preparation of this compound?
A: Use Design of Experiments (DoE) principles :
- Variables : Vary reaction temperature (e.g., 60–120°C), solvent polarity (e.g., DMF vs. THF), and catalyst loading.
- Analysis : Quantify yield and purity via HPLC-MS. For example, a study on analogous thiazolidinediones achieved 85% purity by recrystallizing from acetic acid/water (1:1) .
- Mitigation : Identify side reactions (e.g., oxidation at the sulfanyl group) using in situ IR spectroscopy .
Q. Q4. What strategies resolve contradictions between spectroscopic data (e.g., NMR) and crystallographic results?
A: Address discrepancies via:
- Dynamic effects : Compare solution-state NMR (e.g., , ) with solid-state NMR to detect conformational flexibility .
- Crystallographic disorder : Refine occupancies of disordered atoms using SHELXL’s PART指令 .
- Validation : Cross-check computational models (DFT-optimized geometries) with experimental data .
Q. Q5. How can computational methods predict the compound’s electronic properties for structure-activity studies?
A: Employ density functional theory (DFT) with B3LYP/6-31G(d):
- Parameters : Calculate frontier orbitals (HOMO/LUMO), electrostatic potential maps, and charge distribution.
- Validation : Compare computed IR/Raman spectra with experimental data; adjust basis sets (e.g., 6-311++G(d,p)) for accuracy .
Experimental Design Challenges
Q. Q6. How to design stability studies for this compound under varying environmental conditions?
Q. Q7. What methodologies validate the compound’s role in supramolecular assemblies (e.g., host-guest systems)?
A: Use differential scanning calorimetry (DSC) and powder XRD to detect inclusion complexes:
- Host screening : Test cyclodextrins or cucurbiturils in stoichiometric ratios (1:1, 2:1).
- Thermodynamics : Calculate binding constants via -NMR titration (e.g., Benesi-Hildebrand method) .
Data Analysis and Reporting
Q. Q8. How to handle crystallographic data with twinning or pseudosymmetry?
A: Use SHELXL’s TWIN/BASF commands :
- Detection : Analyze intensity statistics (e.g., ) and check for higher-symmetry space groups.
- Refinement : Apply HKLF5 format for twinned data; validate with R1/wR2 convergence (<5% difference).
Q. Q9. What statistical frameworks are suitable for analyzing dose-response relationships in biological assays?
A: Apply nonlinear regression models (e.g., Hill equation):
- Parameters : Fit EC₅₀, Hill slope, and maximal response using GraphPad Prism or R.
- Robustness : Use bootstrapping (1000 iterations) to estimate confidence intervals .
Advanced Characterization Techniques
Q. Q10. How to elucidate reaction mechanisms involving this compound using kinetic studies?
A: Employ stopped-flow UV-Vis spectroscopy :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
